molecular formula C20H27N3O5 B14013684 Methyl N-(tert-butoxycarbonyl)tryptophylalaninate CAS No. 63430-66-0

Methyl N-(tert-butoxycarbonyl)tryptophylalaninate

Cat. No.: B14013684
CAS No.: 63430-66-0
M. Wt: 389.4 g/mol
InChI Key: HZFZVKVJXSPTNY-UHFFFAOYSA-N
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Description

Methyl 2-[[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]amino]propanoate is a complex organic compound that features an indole moiety Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]amino]propanoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]amino]propanoate can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-[[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]amino]propanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]amino]propanoate is unique due to its specific structure, which combines an indole moiety with a tert-butoxycarbonyl-protected amino group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

Methyl N-(tert-butoxycarbonyl)tryptophylalaninate is a synthetic compound utilized in various biochemical applications, particularly in peptide synthesis. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly employed to enhance the stability and solubility of amino acids and peptides during chemical reactions.

  • Molecular Formula : C₁₃H₁₈N₂O₄
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 328086-60-8
  • Appearance : White to light yellow powder
  • Purity : >98% (HPLC)
PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₄
Molecular Weight286.33 g/mol
AppearanceWhite to light yellow powder
Purity>98% (HPLC)
Melting Point111.0 to 115.0 °C

This compound exhibits biological activity primarily through its interaction with amino acid transport systems. It is believed to be a substrate for various transport mechanisms, facilitating its uptake into cells, which is crucial for its effectiveness in therapeutic applications.

In Vitro Studies

Research has shown that compounds similar to this compound can enter cells via system A transport mechanisms, which are sodium-dependent amino acid transport systems prevalent in mammalian cells. For instance, studies on related compounds demonstrated significant uptake in gliosarcoma cells, indicating potential for cancer treatment applications .

Case Studies and Research Findings

  • Amino Acid Transport : A study evaluated the uptake of related compounds in rat gliosarcoma cells, revealing that amino acid transport inhibitors significantly reduced the uptake of these compounds, highlighting their dependence on specific transport systems .
  • Peptide Synthesis Applications : this compound is utilized as a building block in peptide synthesis, allowing for the incorporation of tryptophan and alanine residues into larger peptide structures. This property is essential for developing peptides with specific biological activities .
  • Therapeutic Potential : The compound's ability to modulate biological pathways through its structural components suggests potential therapeutic applications, particularly in oncology and neurobiology. Further research is needed to elucidate its full range of biological effects and potential clinical applications .

Table 2: Summary of Biological Activities

ActivityDescription
Amino Acid TransportSubstrate for system A transport; significant cellular uptake
Peptide SynthesisBuilding block for tryptophan and alanine incorporation
Therapeutic ApplicationsPotential use in cancer treatment and neurobiology research

Properties

CAS No.

63430-66-0

Molecular Formula

C20H27N3O5

Molecular Weight

389.4 g/mol

IUPAC Name

methyl 2-[[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate

InChI

InChI=1S/C20H27N3O5/c1-12(18(25)27-5)22-17(24)16(23-19(26)28-20(2,3)4)10-13-11-21-15-9-7-6-8-14(13)15/h6-9,11-12,16,21H,10H2,1-5H3,(H,22,24)(H,23,26)

InChI Key

HZFZVKVJXSPTNY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C

Origin of Product

United States

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